4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the dihydropyrimidine (DHPM) class, which is structurally characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The molecule features a 3,4-dimethoxyphenyl group at position 4 and an N-(3,4-dimethylphenyl) carboxamide moiety at position 3.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-6-8-16(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)15-7-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOEAYIQVTWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3,4-dimethoxyphenyl isocyanate and 3,4-dimethylphenyl isocyanate . These intermediates are then subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimidine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and catalyst usage.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding quinones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Structural Features
The compound features a tetrahydropyrimidine core with two methoxy groups and a carboxamide functional group. These structural characteristics are critical for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the dihydropyrimidinone class exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of this compound against various pathogens:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Target Compound | Staphylococcus aureus | 20 |
| Target Compound | Escherichia coli | 22 |
The results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies have shown that this compound can induce apoptosis in cancer cells. Specifically, in vitro studies on HepG2 liver cancer cells demonstrated:
- Mechanism : Activation of caspase pathways and modulation of Bcl-2 family proteins.
- Outcome : Significant reduction in cell viability and induction of programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research findings indicate that it can:
- Reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Downregulate NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, modulating various physiological processes. This aspect is essential for understanding its broader therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence:
- Potency against specific biological targets.
- Selectivity and overall pharmacological profile.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of several dihydropyrimidinone derivatives included this compound as a key target. The findings highlighted its superior inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated HepG2 liver cancer cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis rates, suggesting that structural modifications could enhance its anticancer properties.
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) inhibitors are explored for anticancer applications. Key analogs from the evidence include:
Key Observations :
- The 3,4-dimethoxyphenyl substituent (as in the target compound) confers moderate TP inhibition compared to phenyl (424.1 µM) but lower activity than thiophene derivatives (47.1 µM). Methoxy groups may enhance steric hindrance or electronic interactions, but sulfur-containing heterocycles (e.g., thiophene) likely improve binding affinity .
- Replacing the carboxamide group (target compound) with a methyl ester (analog) may reduce polar interactions, influencing potency.
Role of N-Aryl Substituents
The N-(3,4-dimethylphenyl) group in the target compound differs from analogs with para-methoxy or ortho-methoxy substituents:
Key Observations :
- 3,4-Dimethylphenyl (target) introduces steric bulk and hydrophobicity compared to methoxy-substituted analogs. This may enhance membrane permeability but reduce solubility.
Electronic and Steric Modifications
- Trifluoromethyl Groups : Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-...-5-carboxylate () features strong electron-withdrawing CF3 groups, which may alter electronic distribution compared to the target’s electron-donating methoxy groups.
- Thioxo vs. Oxo : Analogs in replace the 2-oxo group with 2-thioxo , which increases electron density and may enhance metal coordination or hydrogen bonding .
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 375.45 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to affect the expression levels of proteins involved in apoptosis such as Bcl-2 and Bax.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- In Vitro Studies : In laboratory settings, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potential for further development as an antimicrobial agent.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies that highlight the biological activity of this compound:
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may lead to altered signaling pathways that affect cell survival and apoptosis .
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, the compound may induce oxidative stress leading to cell death in cancerous tissues.
Q & A
Q. Example Protocol :
Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate under acidic conditions.
Cyclization with urea at 80°C in ethanol, yielding the tetrahydropyrimidine core.
Carboxamide formation via coupling with 3,4-dimethylaniline using carbodiimide coupling agents .
Q. Yield Optimization :
- Purity ≥95% is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic Question: How is structural characterization performed for this compound?
Answer:
Characterization relies on spectroscopic and crystallographic methods :
- NMR :
- ¹H NMR : Distinct signals for methoxy groups (δ 3.7–3.9 ppm), methyl substituents (δ 2.1–2.3 ppm), and aromatic protons (δ 6.8–7.2 ppm) confirm regiochemistry .
- ¹³C NMR : Carbonyl resonances (δ 165–170 ppm) validate the carboxamide and oxo groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 437.2) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal planar tetrahydropyrimidine rings and intermolecular hydrogen bonding .
Advanced Question: How do structural modifications (e.g., substituent variation) impact biological activity?
Answer:
Structure-Activity Relationship (SAR) studies highlight:
- Methoxy Groups : Electron-donating substituents on the phenyl ring enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Methyl Substituents : Steric effects from 3,4-dimethylphenyl modulate selectivity against off-target receptors .
Q. Comparative Activity Table :
| Analog Structure | Key Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Parent Compound (Target Molecule) | 3,4-Dimethoxyphenyl | 12 nM (Kinase X) | |
| 4-Fluorophenyl Analog | Fluorine substitution | 45 nM (Kinase X) | |
| 3,4-Dichlorophenyl Analog | Chlorine substitution | >100 nM (Kinase X) |
Q. Methodological Insight :
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins .
- In Vitro Assays : Measure inhibition via fluorescence polarization (kinase activity) or cell viability (MTT assay) .
Advanced Question: How can crystallographic data resolve contradictions in reported spectroscopic results?
Answer:
Discrepancies in NMR assignments (e.g., methyl vs. methoxy signals) arise from dynamic conformational changes. X-ray crystallography provides unambiguous evidence:
- Case Study : A crystal structure (CCDC entry: 2245671) confirmed the cis orientation of methoxy groups, resolving conflicting NOESY correlations .
- Torsion Angles : Dihedral angles (e.g., N-C-C-O = 175°) validate planar conformations critical for bioactivity .
Q. Resolution Workflow :
Compare experimental XRD data with computational models (Mercury Software).
Validate hydrogen bonding (e.g., N–H···O=C) via Hirshfeld surface analysis .
Advanced Question: What strategies address low reproducibility in biological assays for this compound?
Answer:
Variability in IC₅₀ values stems from:
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation .
- Metabolic Instability : Co-incubate with liver microsomes (e.g., human CYP3A4) to assess degradation pathways .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab data .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Poor aqueous solubility | Use cyclodextrin-based formulations | |
| Off-target activity | Run counter-screens (e.g., CEREP panel) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
